physical and chemical properties of 1,3-Dibromo-2,2-dimethoxypropane
physical and chemical properties of 1,3-Dibromo-2,2-dimethoxypropane
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Dibromo-2,2-dimethoxypropane is a halogenated organic compound that serves as a crucial intermediate in various synthetic chemical processes.[1] Its bifunctional nature, owing to the presence of two bromine atoms, makes it a valuable building block for the construction of complex molecular architectures, including heterocyclic compounds. This technical guide provides a comprehensive overview of the physical and chemical properties of 1,3-Dibromo-2,2-dimethoxypropane, detailed experimental protocols for its synthesis, and an examination of its reactivity and applications.
Physical and Chemical Properties
1,3-Dibromo-2,2-dimethoxypropane is typically a white to off-white crystalline solid or powder at room temperature.[2][3] It is characterized by limited solubility in water but demonstrates good solubility in common organic solvents such as methanol (B129727), ethanol, acetone (B3395972), and dichloromethane.[1][3]
Table 1: Physical Properties of 1,3-Dibromo-2,2-dimethoxypropane
| Property | Value | Reference |
| Appearance | White to off-white crystalline solid/powder | [2][3] |
| Melting Point | 65-68 °C | [2][3] |
| Boiling Point | 235 °C (at atmospheric pressure) | [3] |
| Density | 1.7 g/cm³ | [3] |
| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, acetone, dichloromethane | [1][3] |
Table 2: Chemical Identifiers and Molecular Properties
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀Br₂O₂ | [1] |
| Molecular Weight | 261.94 g/mol | [4] |
| CAS Number | 22094-18-4 | [4] |
| IUPAC Name | 1,3-dibromo-2,2-dimethoxypropane | [4] |
| SMILES | COC(CBr)(CBr)OC | |
| InChI | 1S/C5H10Br2O2/c1-8-5(3-6,4-7)9-2/h3-4H2,1-2H3 |
Chemical Synthesis
The most common and well-documented method for the synthesis of 1,3-Dibromo-2,2-dimethoxypropane involves the reaction of acetone with methanol and bromine.[5] This one-pot synthesis is efficient and yields the product in good purity after simple workup procedures.
Experimental Protocol: Synthesis of 1,3-Dibromo-2,2-dimethoxypropane
Materials:
-
Acetone
-
Methanol
-
Bromine
-
Reaction kettle/flask equipped with a stirrer and dropping funnel
-
Centrifugal machine or filtration apparatus
-
Vacuum drying oven
Procedure:
-
Reaction Setup: In a reaction kettle, add acetone and methanol and stir the mixture to ensure homogeneity.[5]
-
Bromine Addition: Slowly add bromine to the reaction mixture dropwise. The reaction is exothermic, and the temperature should be maintained below 20 °C. The reaction mixture will initially be a light reddish-brown color. Continue the dropwise addition of bromine.[5]
-
Reaction: After the complete addition of bromine, continue stirring the mixture at room temperature for approximately 24 hours. During this time, a white solid will precipitate out of the solution.[5]
-
Isolation of Product: Separate the precipitated white solid from the solvent using a centrifugal machine or by filtration.[5]
-
Purification: Wash the solid product twice with methanol to remove any unreacted starting materials and byproducts.[5]
-
Drying: Dry the purified white powder crystal under vacuum to obtain the final product, 1,3-Dibromo-2,2-dimethoxypropane.[5] The purity of the product can be determined by gas chromatography.[5]
Synthesis Workflow Diagram
Caption: A flowchart illustrating the key stages in the synthesis of 1,3-Dibromo-2,2-dimethoxypropane.
Chemical Reactivity and Applications
The chemical reactivity of 1,3-Dibromo-2,2-dimethoxypropane is dominated by the two bromine atoms, which are susceptible to nucleophilic substitution reactions. This property makes it a valuable precursor for the synthesis of various organic molecules.
Its primary application is as a synthetic intermediate in organic chemistry.[1] It is particularly useful in the formation of heterocyclic compounds and in cross-coupling reactions.[1] In the pharmaceutical industry, it serves as a building block for the synthesis of drug candidates.[1]
Safety and Handling
1,3-Dibromo-2,2-dimethoxypropane is considered a hazardous substance. It is known to cause skin and eye irritation.[2] Inhalation may lead to respiratory irritation.[2] Therefore, appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |
| Specific target organ toxicity — Single exposure | 3 | H335: May cause respiratory irritation |
Incompatible Materials: Strong oxidizing agents and strong bases.[2]
Hazardous Decomposition Products: Under fire conditions, it may decompose to produce carbon monoxide (CO), carbon dioxide (CO2), and hydrogen halides.[2]
Conclusion
1,3-Dibromo-2,2-dimethoxypropane is a versatile synthetic intermediate with significant applications in organic synthesis and pharmaceutical research. This guide has provided a detailed overview of its physical and chemical properties, a reliable synthesis protocol, and essential safety information. Researchers and scientists can utilize this information for the effective and safe handling and application of this compound in their work.
References
- 1. Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Eureka | Patsnap [eureka.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Page loading... [wap.guidechem.com]
- 5. CN104262121A - Method for synthesizing 1,3-dibromo-2,2-dimethoxy propane - Google Patents [patents.google.com]
